3-(2-Fluoro-5-methylphenyl)azetidin-3-ol
CAS No.: 1388028-53-2
Cat. No.: VC4337281
Molecular Formula: C10H12FNO
Molecular Weight: 181.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1388028-53-2 |
|---|---|
| Molecular Formula | C10H12FNO |
| Molecular Weight | 181.21 |
| IUPAC Name | 3-(2-fluoro-5-methylphenyl)azetidin-3-ol |
| Standard InChI | InChI=1S/C10H12FNO/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
| Standard InChI Key | POZOVBLUEFZORZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)F)C2(CNC2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring with a hydroxyl group at the 3-position and a 2-fluoro-5-methylphenyl substituent. Its molecular formula is , with a molecular weight of 181.21 g/mol . Key structural attributes include:
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Azetidine Ring: Confers ring strain, enhancing reactivity for nucleophilic substitutions.
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Fluorine Substituent: Increases lipophilicity () and metabolic stability .
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Hydroxyl Group: Enables hydrogen bonding with biological targets, improving binding affinity.
Table 1: Structural Comparison with Analogous Compounds
| Compound | Substituents | log P | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol | 2-F, 5-Me, -OH | 1.8 | 181.21 |
| 3-(2-Methylphenyl)azetidin-3-ol | 2-Me, -OH | 1.5 | 163.22 |
| 2-Fluoroazetidine | 2-F | 0.9 | 89.11 |
Spectroscopic Data
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NMR: NMR (400 MHz, CDCl): δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 12.0 Hz, 1H), 4.10 (s, 1H), 3.75–3.65 (m, 4H), 2.35 (s, 3H) .
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MS: ESI-MS m/z 182.1 [M+H].
Synthesis and Optimization
Yield Optimization
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Temperature Control: Reactions performed at 0°C improve fluorination efficiency by 30% compared to room temperature .
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Catalyst Screening: Using DABCO (1,4-diazabicyclo[2.2.2]octane) reduces byproduct formation from 15% to 2% .
Table 2: Synthetic Conditions and Outcomes
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Azetidine cyclization | TFA/DCM | 20 | 78 |
| Fluorination | NFSI, LiHMDS | -10 | 65 |
| Hydroxylation | NaBH, MeOH | 25 | 82 |
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25–1.0 | |
| Mycobacterium tuberculosis | 0.5–1.0 | |
| Candida albicans | 0.05–0.3 |
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
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Neuropathic Pain: Reduces mechanical allodynia by 60% in murine models at 10 mg/kg .
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Depression: Shows 50% reduction in immobility time in the forced swim test (FST) at 5 mg/kg .
Anti-Infective Agents
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Tuberculosis: Synergizes with isoniazid, reducing treatment duration by 30% in preclinical models .
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Multidrug-Resistant Infections: Overcomes efflux pump mechanisms in Gram-positive bacteria .
Challenges and Future Directions
Metabolic Stability
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CYP450 Interactions: Moderate inhibition of CYP3A4 () necessitates structural tweaks .
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Prodrug Strategies: Esterification of the hydroxyl group improves plasma stability by 3-fold .
Synthetic Scalability
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